molecular formula C21H15NO2S B2548017 (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile CAS No. 338966-79-3

(2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile

Cat. No. B2548017
CAS RN: 338966-79-3
M. Wt: 345.42
InChI Key: HFOBBPQHHNNZNZ-GHRIWEEISA-N
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Description

(2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile, hereafter referred to as 5-MTP, is a novel organic compound that has recently been studied for its potential applications in synthetic chemistry, medicinal chemistry and pharmacology. 5-MTP has been found to possess unique structural and reactivity properties that make it an attractive candidate for further exploration.

Scientific Research Applications

Synthesis and Reactivity

The compound (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile, due to its structural complexity, is involved in various synthesis and reactivity studies, focusing on the creation of pharmacologically active derivatives and exploring its behavior under different chemical reactions. For instance, research has shown that derivatives of thiophene, a core structure related to this compound, have been synthesized and evaluated for their pharmacological activities, highlighting the potential of such compounds in drug development (Chapman et al., 1973). Similarly, the reaction of thiophene derivatives with different amines has been studied to understand their potential in forming new chemical entities with varied biological activities (Buggle et al., 1978).

Environmental Applications

Research into the environmental applications of thiophene derivatives, which share a structural resemblance with (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile, has demonstrated their utility in processes such as the biodegradation of pollutants. A study on the desulfurization of dibenzothiophene by a newly isolated bacterium points towards the environmental remediation potential of thiophene-based compounds (Bordoloi et al., 2014).

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been extensively studied, with compounds showing promising activity against various bacterial and fungal strains. This suggests that (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile and its analogs could be potential candidates for the development of new antimicrobial agents (Puthran et al., 2019).

Catalytic and Photophysical Properties

The structural framework of (2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile lends itself to exploration in the field of catalysis and photophysics. Studies have been conducted on related compounds to understand their catalytic behaviors and photo-induced charge transfer properties, which are crucial for applications in photocatalysis and organic electronics (Yang et al., 2004).

properties

IUPAC Name

(E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S/c1-24-18-9-7-16(8-10-18)21(23)20-12-11-19(25-20)17(14-22)13-15-5-3-2-4-6-15/h2-13H,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOBBPQHHNNZNZ-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)/C(=C/C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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